Diethyl 4-bromopyridine-2,6-dicarboxylate (CAS 112776-83-7) is a highly functionalized, synthetically versatile building block characterized by a central pyridine ring, a reactive bromine atom at the 4-position, and two ethyl ester groups at the 2- and 6-positions. In industrial and advanced academic procurement, it is primarily sourced as a rigid, trifunctional scaffold for the construction of metallosupramolecular assemblies, luminescent lanthanide complexes, and specialized active pharmaceutical ingredients [1]. The presence of the 4-bromo substituent provides an ideal handle for palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Stille couplings), while the diethyl ester moieties ensure excellent solubility in organic solvents and can be readily converted into amides, hydrazides, or free dicarboxylic acids for downstream coordination chemistry.
Substituting Diethyl 4-bromopyridine-2,6-dicarboxylate with its free acid counterpart (4-bromopyridine-2,6-dicarboxylic acid) or the chloro-analog (diethyl 4-chloropyridine-2,6-dicarboxylate) introduces severe process bottlenecks. The free acid exhibits extremely poor solubility in standard organic solvents like dichloromethane or tetrahydrofuran, rendering homogeneous cross-coupling reactions highly inefficient and complicating chromatographic purification [1]. Conversely, while the chloro-analog maintains organic solubility, the carbon-chlorine bond is significantly less reactive towards oxidative addition in palladium catalysis. Procuring the chloro-derivative often forces manufacturers to employ expensive, proprietary bulky phosphine ligands and higher reaction temperatures to achieve acceptable yields, thereby negating any initial cost savings and reducing overall process reproducibility.
In palladium-catalyzed cross-coupling reactions, the 4-bromo functional group provides significantly lower activation barriers compared to the 4-chloro analog. Diethyl 4-bromopyridine-2,6-dicarboxylate readily undergoes oxidative addition with standard Pd(0) catalysts, achieving high yields (typically >80%) under moderate heating, whereas the chloro-derivative requires specialized, expensive bulky phosphine ligands and harsher conditions to achieve comparable conversion [1].
| Evidence Dimension | Cross-coupling activation and yield |
| Target Compound Data | Diethyl 4-bromopyridine-2,6-dicarboxylate (>80% yield with standard Pd catalysts) |
| Comparator Or Baseline | Diethyl 4-chloropyridine-2,6-dicarboxylate (Requires specialized ligands/higher temps) |
| Quantified Difference | Enables standard Pd-catalysis vs. specialized catalytic systems |
| Conditions | Standard Pd-catalyzed Suzuki/Sonogashira coupling in organic solvents |
Procurement of the bromo-derivative lowers overall synthesis costs by eliminating the need for expensive, proprietary palladium ligands required for chloro-activation.
The diethyl esterification of the 2,6-dicarboxylic acid core fundamentally shifts the solubility profile of the molecule. While 4-bromopyridine-2,6-dicarboxylic acid is highly polar and exhibits poor solubility in standard non-polar to moderately polar organic solvents, Diethyl 4-bromopyridine-2,6-dicarboxylate is highly soluble in solvents such as THF, dichloromethane, and ethyl acetate [1]. This allows for homogeneous reaction conditions during complex ligand synthesis and facilitates standard silica gel column chromatography purification, yielding high-purity intermediates.
| Evidence Dimension | Solubility and processability in organic solvents |
| Target Compound Data | Diethyl 4-bromopyridine-2,6-dicarboxylate (Highly soluble, enables silica column purification) |
| Comparator Or Baseline | 4-Bromopyridine-2,6-dicarboxylic acid (Poorly soluble, incompatible with standard organic workflows) |
| Quantified Difference | Enables homogeneous organic phase reactions |
| Conditions | Ambient temperature dissolution in moderately polar organic solvents (e.g., EtOAc, DCM) |
High organic solubility enables seamless integration into standard scalable synthetic workflows, avoiding the need for biphasic systems or highly polar, high-boiling solvents.
Diethyl 4-bromopyridine-2,6-dicarboxylate serves as an optimal precursor for the synthesis of pincer ligands and bisamides. Compared to the dimethyl ester, the diethyl ester provides a slightly higher steric buffer, which modulates the rate of nucleophilic acyl substitution. For instance, reactions with amines (e.g., piperazine) in refluxing dioxane proceed cleanly to form the desired amides without excessive premature hydrolysis, providing high isolated yields (>80%) of the target functionalized pyridine derivatives [1].
| Evidence Dimension | Nucleophilic acyl substitution control |
| Target Compound Data | Diethyl 4-bromopyridine-2,6-dicarboxylate (Controlled, high-yield amidation, e.g., >80% with piperazine) |
| Comparator Or Baseline | Dimethyl 4-bromopyridine-2,6-dicarboxylate (Faster, potentially less selective transesterification) |
| Quantified Difference | Improved selectivity and handling in forming complex bis-amides |
| Conditions | Reaction with amines in organic solvents (e.g., dioxane, reflux) |
Provides a more predictable reaction profile for the controlled synthesis of advanced metallosupramolecular ligands and APIs.
Due to its excellent cross-coupling reactivity and the presence of two ester groups that can be hydrolyzed post-coupling, this compound is the premier choice for synthesizing extended, rigid pyridine-dicarboxylate ligands. These ligands are essential for constructing highly structured Metal-Organic Frameworks (MOFs) and luminescent lanthanide (e.g., Eu(III), Tb(III)) or transition metal complexes used in advanced optics and sensing [1].
The ability to cleanly convert the diethyl ester groups into bis-amides or bis-hydrazides, while retaining the 4-bromo handle for further functionalization, makes this compound an ideal starting material for tridentate pincer ligands. These ligands are widely deployed in industrial homogeneous catalysis for asymmetric synthesis and cross-coupling reactions [2].
Its high solubility in standard organic solvents and compatibility with traditional silica gel purification workflows make it a preferred building block in medicinal chemistry. It is utilized to synthesize complex heterocyclic APIs where a central, heavily functionalized pyridine core is required for target protein binding [3].